An In-depth Technical Guide to the Structure of 3,3-diphenylprop-2-en-1-ol
An In-depth Technical Guide to the Structure of 3,3-diphenylprop-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 3,3-diphenylprop-2-en-1-ol. As a Senior Application Scientist, my goal is to present this information in a manner that is not only scientifically rigorous but also provides practical insights for professionals in the field of drug discovery and development. The unique structural features of this allylic alcohol, combining phenyl rings with a reactive propenol backbone, make it an intriguing scaffold for further investigation. This guide is designed to be a self-contained resource, offering both foundational knowledge and detailed experimental considerations.
Molecular Structure and Physicochemical Properties
3,3-diphenylprop-2-en-1-ol, also known as 3,3-diphenylallyl alcohol, is an organic compound with the molecular formula C₁₅H₁₄O.[1][2] Its structure is characterized by a propenol chain with two phenyl groups attached to the C3 carbon.
Structural Elucidation
The unambiguous identification of 3,3-diphenylprop-2-en-1-ol relies on a combination of spectroscopic techniques that probe its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, typically in the range of δ 7.2-7.5 ppm. The vinyl proton at C2 would appear as a triplet, coupled to the methylene protons at C1. The methylene protons at C1, adjacent to the hydroxyl group, would likely appear as a doublet. The hydroxyl proton itself will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with distinct shifts for the ipso, ortho, meta, and para positions. The olefinic carbons (C2 and C3) will have characteristic shifts in the vinyl region of the spectrum. The carbon bearing the hydroxyl group (C1) will resonate in the typical range for an alcohol.
Infrared (IR) Spectroscopy:
The IR spectrum of 3,3-diphenylprop-2-en-1-ol will exhibit characteristic absorption bands. A broad and strong band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from hydrogen bonding.[2] Strong absorptions around 3000-3100 cm⁻¹ will correspond to the C-H stretching of the aromatic and vinyl groups. The C=C stretching of the alkene and the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A strong C-O stretching band is expected around 1050 cm⁻¹.[3]
Mass Spectrometry (MS):
Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z 210.27.[1][2] Common fragmentation patterns for allylic alcohols include the loss of a water molecule (M-18) and α-cleavage.
Physicochemical Properties
A summary of the key physicochemical properties of 3,3-diphenylprop-2-en-1-ol is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, including solubility, and for computational modeling in drug design.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| CAS Number | 4801-14-3 | [1][2] |
| IUPAC Name | 3,3-diphenylprop-2-en-1-ol | [2] |
| Boiling Point | 371.945 °C at 760 mmHg | |
| Density | 1.082 g/cm³ | |
| Flash Point | 162.302 °C | |
| XLogP3 | 3.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of 3,3-diphenylprop-2-en-1-ol
The synthesis of 3,3-diphenylprop-2-en-1-ol can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two common and reliable methods are the reduction of the corresponding α,β-unsaturated aldehyde and a Grignard reaction.
Reduction of 3,3-diphenyl-2-propenal
A straightforward and high-yielding method for the synthesis of 3,3-diphenylprop-2-en-1-ol is the reduction of 3,3-diphenyl-2-propenal. This precursor is commercially available or can be synthesized via a Claisen-Schmidt condensation between benzophenone and acetaldehyde.
Workflow for the Reduction of 3,3-diphenyl-2-propenal:
Caption: General workflow for the synthesis of 3,3-diphenylprop-2-en-1-ol via reduction.
Detailed Protocol:
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Dissolution: Dissolve 3,3-diphenyl-2-propenal in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The use of a mild reducing agent is crucial to selectively reduce the aldehyde to the alcohol without affecting the carbon-carbon double bond.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a few hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3,3-diphenylprop-2-en-1-ol.
Grignard Reaction of Benzophenone with a Vinyl Grignard Reagent
An alternative approach involves the use of a Grignard reaction. Specifically, the reaction of benzophenone with a vinyl Grignard reagent, such as vinylmagnesium bromide, will yield the desired product. This method builds the carbon skeleton and introduces the vinyl group in a single step.
Workflow for the Grignard Synthesis:
Caption: General workflow for the Grignard synthesis of 3,3-diphenylprop-2-en-1-ol.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve benzophenone in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.
-
Grignard Addition: Cool the solution to 0°C and add vinylmagnesium bromide dropwise from the dropping funnel under a nitrogen atmosphere. It is imperative to maintain anhydrous conditions as Grignard reagents are highly sensitive to moisture.
-
Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Workup: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reactivity of 3,3-diphenylprop-2-en-1-ol
The reactivity of 3,3-diphenylprop-2-en-1-ol is primarily dictated by the presence of the allylic alcohol functionality. This structural motif allows for a range of chemical transformations, making it a versatile intermediate in organic synthesis.
Oxidation
The primary alcohol in 3,3-diphenylprop-2-en-1-ol can be oxidized to the corresponding aldehyde, 3,3-diphenyl-2-propenal, using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). The use of stronger oxidizing agents may lead to over-oxidation or cleavage of the double bond.
Esterification
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters.[4] This reaction is typically catalyzed by an acid or a base.[5]
Substitution Reactions
As an allylic alcohol, the hydroxyl group can be a good leaving group, especially after protonation or conversion to a tosylate or mesylate. This facilitates nucleophilic substitution reactions at the C1 position.
Biological Significance and Potential Applications in Drug Development
While direct studies on the biological activity of 3,3-diphenylprop-2-en-1-ol are limited, the broader class of compounds containing the diphenylpropenol or related chalcone (1,3-diphenyl-2-propen-1-one) scaffold has demonstrated a wide range of pharmacological activities.[6] These activities provide a strong rationale for investigating the potential of 3,3-diphenylprop-2-en-1-ol and its derivatives in drug discovery.
Potential as an Anticancer Agent
Many chalcone derivatives have been reported to possess potent anticancer activity.[7] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The structural similarity of 3,3-diphenylprop-2-en-1-ol to these bioactive chalcones suggests that it could serve as a valuable scaffold for the development of new anticancer agents. Further derivatization of the hydroxyl group could lead to compounds with improved potency and selectivity.
Potential as an Anti-inflammatory Agent
Chalcones and related compounds have also been shown to exhibit significant anti-inflammatory properties.[6][8] These effects are often attributed to the inhibition of key inflammatory mediators. The diphenylpropenol core of 3,3-diphenylprop-2-en-1-ol could be a starting point for the design of novel anti-inflammatory drugs.
Potential as an Antioxidant
The phenolic nature of many bioactive natural products is associated with their antioxidant properties. While 3,3-diphenylprop-2-en-1-ol itself is not a phenol, its derivatives could be designed to incorporate phenolic moieties, potentially leading to compounds with antioxidant activity.[9]
Logical Relationship of 3,3-diphenylprop-2-en-1-ol to Bioactive Scaffolds:
Caption: Relationship between 3,3-diphenylprop-2-en-1-ol and bioactive chalcones.
Conclusion and Future Directions
3,3-diphenylprop-2-en-1-ol is a structurally interesting molecule with the potential for a variety of chemical transformations. While direct biological data is scarce, its relationship to the well-studied and biologically active chalcones makes it a compelling target for further investigation in the context of drug discovery. Future research should focus on the systematic evaluation of its biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Furthermore, the development of a diverse library of derivatives based on this scaffold could lead to the discovery of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and support such research endeavors.
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